molecular formula C10H18O2 B2841875 (2R)-2-Cycloheptylpropanoic acid CAS No. 2248174-24-3

(2R)-2-Cycloheptylpropanoic acid

Cat. No.: B2841875
CAS No.: 2248174-24-3
M. Wt: 170.252
InChI Key: MWGHMUSICDHQAX-MRVPVSSYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its IUPAC name and any common or trade names .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as retrosynthetic analysis , which involves planning the synthesis of a compound by breaking it down into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could involve looking at its reactivity with various reagents and under different conditions .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and spectral data (IR, NMR, UV-Vis, etc.) .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They include information on safe handling and storage, personal protective measures, and first aid procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis could be improved or modified .

Properties

IUPAC Name

(2R)-2-cycloheptylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGHMUSICDHQAX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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